molecular formula C11H14FNO B8576722 4-(2-Fluoropyridin-3-yl)cyclohexanol

4-(2-Fluoropyridin-3-yl)cyclohexanol

Cat. No.: B8576722
M. Wt: 195.23 g/mol
InChI Key: PPEMJCFRMOGYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoropyridin-3-yl)cyclohexanol is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

4-(2-fluoropyridin-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H14FNO/c12-11-10(2-1-7-13-11)8-3-5-9(14)6-4-8/h1-2,7-9,14H,3-6H2

InChI Key

PPEMJCFRMOGYCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=C(N=CC=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask containing 4-(2-fluoropyridin-3-yl)cyclohex-3-enol (750 mg, 3.88 mmol) and Ethanol (31.100 ml):Tetrahydrofuran (7.78 ml) was added 10% palladium on carbon, (240 mg, 2.255 mmol) before purging the reaction of air and backfilling with hydrogen. It was stirred for 3 h at room temperature before adding an additional 30 mol % Pd/C and stirring at 40° C. for 16 h. The reaction mixture was cooled and filtered through Celite before concentrating under reduced pressure to yield 4-(2-fluoropyridin-3-yl)cyclohexanol as a pale yellow oil that was used without purification. MS (ESI, pos. ion) m/z: 196.1 (M+1).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
31.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
240 mg
Type
catalyst
Reaction Step Three
Quantity
7.78 mL
Type
solvent
Reaction Step Three

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